Uridine-2',3'-cyclic monophosphate sodium salt is a cyclic nucleotide that plays significant roles in various biological processes. It is a cyclic phosphate ester derived from uridine, a nucleoside that is essential for RNA synthesis. This compound has garnered attention due to its potential applications in molecular biology and pharmacology.
This compound belongs to the class of cyclic nucleotides, which are characterized by a phosphate group that forms a cyclic structure with the ribose sugar. Cyclic nucleotides are crucial signaling molecules within cells and are involved in various metabolic pathways.
The synthesis of Uridine-2',3'-cyclic monophosphate sodium salt typically involves cyclizing uridine monophosphate. One notable method is microwave-assisted synthesis, which provides a one-pot reaction starting from commercially available nucleosides using cyclophosphorylating reagents .
The synthesis process requires careful control of reaction conditions, including temperature and time, to ensure high yields and purity of the product. The cyclization reaction generally proceeds through the formation of a phosphodiester bond between the 2' and 3' hydroxyl groups of the ribose sugar, leading to the formation of the cyclic structure.
Uridine-2',3'-cyclic monophosphate sodium salt has a unique molecular structure characterized by its cyclic phosphate group attached to the ribose sugar. The molecular formula is CHNNaOP, and its molecular weight is approximately 328.20 g/mol .
The compound features a ribose sugar backbone with nitrogenous base uracil attached at the 1' position. The cyclic nature of the molecule is crucial for its biological activity, allowing it to participate in various enzymatic reactions.
Uridine-2',3'-cyclic monophosphate sodium salt participates in several biochemical reactions, primarily as a substrate or inhibitor in enzymatic processes. For instance, it acts as an inhibitor of viral RNA polymerase, thereby preventing viral replication by blocking mRNA synthesis .
The compound's reactivity can be attributed to its cyclic phosphate group, which can undergo hydrolysis or participate in phosphorylation reactions. Understanding these reactions is essential for developing therapeutic agents targeting viral infections.
The mechanism of action of Uridine-2',3'-cyclic monophosphate sodium salt involves its interaction with enzymes that recognize cyclic nucleotides. By binding to viral RNA polymerase, it disrupts the enzyme's ability to synthesize RNA, effectively halting viral replication .
Research indicates that this compound may also influence cellular signaling pathways by modulating intracellular levels of cyclic nucleotides, thereby affecting various physiological processes such as cell growth and differentiation.
Uridine-2',3'-cyclic monophosphate sodium salt is typically presented as a white to off-white powder. It is soluble in water, which facilitates its use in biological assays and experiments.
The compound exhibits stability under neutral pH conditions but may hydrolyze under extreme acidic or basic environments. Its reactivity profile makes it suitable for various applications in biochemical research.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of Uridine-2',3'-cyclic monophosphate sodium salt during synthesis.
Uridine-2',3'-cyclic monophosphate sodium salt has several applications in scientific research:
Uridine-2',3'-cyclic monophosphate sodium salt (2',3'-cUMP sodium) is a nucleotide derivative with the systematic name sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione [6] [10]. Its molecular formula is C₉H₁₀N₂NaO₈P, and it has a molecular weight of 328.15–328.20 g/mol [2] [3] [10]. The compound’s identity is defined by its CAS Registry Number 15718-50-0, which distinguishes it from isomeric forms like uridine-3',5'-cyclic monophosphate (CAS 56632-58-7) [7] [10].
The stereochemistry of 2',3'-cUMP sodium is critical to its function. The ribose ring adopts a C3'-endo puckering conformation, while the cyclic phosphate bridges the 2' and 3' carbons, forming a bicyclic [3.1.0] ring system [6] [9]. This rigid structure arises from the cis fusion of the dioxaphospholane ring to the furanose moiety, restricting conformational flexibility. The sodium counterion enhances crystallinity and solubility by neutralizing the negative charge on the phosphate group [10].
Table 1: Molecular Identity of Uridine-2',3'-cyclic Monophosphate Sodium Salt
Property | Value |
---|---|
CAS Number | 15718-50-0 |
IUPAC Name | Sodium 1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]pyrimidine-2,4-dione |
Molecular Formula | C₉H₁₀N₂NaO₈P |
Molecular Weight | 328.15–328.20 g/mol |
Stereochemistry | All-ribo configuration (β-D-ribofuranose) |
Solubility and Stability: The sodium salt form significantly enhances this compound’s aqueous solubility compared to its free acid counterpart, facilitating precise concentration control in experimental settings [2] [4]. It is typically supplied as a white to off-white powder with a purity of ≥95% (HPLC) [8]. Stability assessments indicate that the compound requires storage at –20°C for long-term preservation, though it tolerates short-term exposure (up to one week) to ambient temperatures [8]. The cyclic phosphate bond is susceptible to enzymatic and alkaline hydrolysis, necessitating pH-controlled environments (optimal near pH 7.5) during experimental use [9].
Spectroscopic Profiles:
Table 2: Physicochemical and Analytical Properties
Property | Value/Description |
---|---|
Physical Form | White to off-white powder |
Solubility | Highly soluble in water (>50 mg/mL) |
Storage Conditions | –20°C (long-term); ambient (short-term) |
UV λ_max | 262 nm (ε = 9.8 L·mmol⁻¹·cm⁻¹) |
HPLC Purity | ≥95% (standard conditions) |
Stability Considerations | Avoid alkaline pH and nucleases |
Structural Differences: Unlike 3',5'-cyclic nucleotides (e.g., 3',5'-cAMP), which feature a six-membered phosphoester ring, 2',3'-cUMP contains a five-membered cyclic phosphate ring bridging the 2' and 3' ribose positions [5] [9]. This difference imposes distinct conformational constraints: 3',5'-cNMPs adopt a flexible "crown" structure suitable for protein binding, whereas 2',3'-cUMP’s fused ring system enhances rigidity (see Table 3).
Functional Implications:
Table 3: Structural and Functional Comparison of Cyclic Nucleotides
Feature | 2',3'-cUMP Sodium Salt | 3',5'-cNMPs (e.g., 3',5'-cAMP) |
---|---|---|
Cyclic Ring Size | 5-membered (dioxaphospholane) | 6-membered (1,3,2-dioxaphosphorinane) |
Ribose Conformation | C3'-endo; rigid bicyclic system | C2'-endo/C3'-exo; flexible crown |
Biological Origin | RNA degradation (RNase cleavage) | Synthesis by adenylate cyclase |
Primary Role | RNA intermediate; enzyme inhibitor | Second messenger signaling |
Enzyme Targets | Ribonucleotide reductase, RNA polymerase | Protein kinase A, ion channels |
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